Zero Optical Rotation as a Verified Identity Marker vs. Single Enantiomers
Boc-DL-phenylalanine methyl ester is a true racemate exhibiting zero net optical rotation by polarimetry, in contrast to the single enantiomers which display measurable specific rotations. Commercial Boc-L-Phe-OMe (CAS 51987-73-6) is specified at [α]²²/D = +4.0° (c = 2, methanol) , while Boc-D-Phe-OMe (CAS 77119-84-7) is reported at [α]²⁰/D = +3.8° ± 0.5° (c = 2% in MeOH) or −54° (c = 0.25, chloroform) . The DL-form's null optical rotation serves both as a decisive identity confirmation and as a critical quality-control gate against accidental enantiomeric enrichment during storage or handling.
| Evidence Dimension | Optical rotation (specific rotation at sodium D-line) |
|---|---|
| Target Compound Data | ~0° (racemate) |
| Comparator Or Baseline | Boc-L-Phe-OMe: [α]²²/D +4.0° (c=2, methanol); Boc-D-Phe-OMe: +3.8°±0.5° (c=2% MeOH) or −54° (c=0.25, CHCl₃) |
| Quantified Difference | Absolute difference of ~4° vs. L-enantiomer; qualitative sign inversion vs. D-enantiomer depending on solvent |
| Conditions | Polarimetry at 20–22°C in methanol or chloroform as specified |
Why This Matters
For procurement, a verified null optical rotation confirms receipt of the intended racemic form and guards against mis-shipment of an enantiopure batch that would compromise stereochemical studies.
